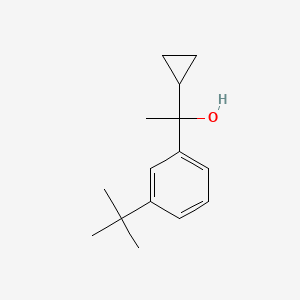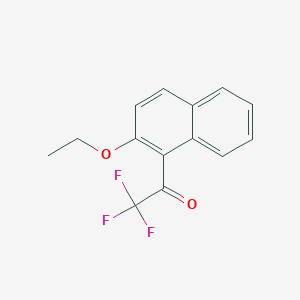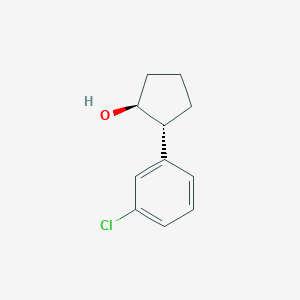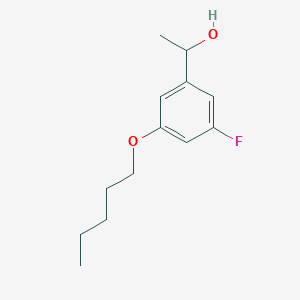![molecular formula C15H22O3 B8000648 3-[2-(1,3-Dioxanyl)]-1-(4-ethylphenyl)-1-propanol](/img/structure/B8000648.png)
3-[2-(1,3-Dioxanyl)]-1-(4-ethylphenyl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(1,3-Dioxanyl)]-1-(4-ethylphenyl)-1-propanol: is an organic compound that features a 1,3-dioxane ring, an ethyl-substituted phenyl group, and a propanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(4-ethylphenyl)-1-propanol typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of efficient catalysts and continuous processing techniques can enhance the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3-[2-(1,3-Dioxanyl)]-1-(4-ethylphenyl)-1-propanol can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-[2-(1,3-Dioxanyl)]-1-(4-ethylphenyl)-1-propanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound may have potential applications in medicinal chemistry, where it can be used as a precursor for the synthesis of pharmaceutical agents. Its structural features may contribute to biological activity, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism by which 3-[2-(1,3-Dioxanyl)]-1-(4-ethylphenyl)-1-propanol exerts its effects depends on its interactions with molecular targets. The 1,3-dioxane ring and the phenyl group can participate in various chemical interactions, influencing the compound’s reactivity and stability. The propanol moiety may also contribute to its solubility and ability to interact with biological molecules.
Comparación Con Compuestos Similares
1,3-Dioxane: A simpler analog with a similar ring structure but lacking the phenyl and propanol groups.
4-Ethylphenol: Contains the ethyl-substituted phenyl group but lacks the dioxane and propanol moieties.
1-Propanol: A simple alcohol with a similar propanol group but lacking the dioxane and phenyl structures.
Uniqueness: 3-[2-(1,3-Dioxanyl)]-1-(4-ethylphenyl)-1-propanol is unique due to the combination of the 1,3-dioxane ring, the ethyl-substituted phenyl group, and the propanol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-ethylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-2-12-4-6-13(7-5-12)14(16)8-9-15-17-10-3-11-18-15/h4-7,14-16H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMCRQSJJUQPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CCC2OCCCO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(n-Pentyloxy)methyl]thiophenol](/img/structure/B8000574.png)

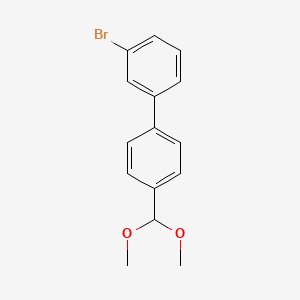
![5-Bromo-2-[2-(1,3-dioxolan-2-yl)ethoxy]benzaldehyde](/img/structure/B8000594.png)
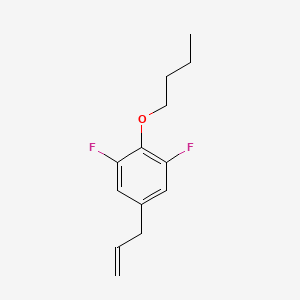
![1-Chloro-2-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B8000612.png)
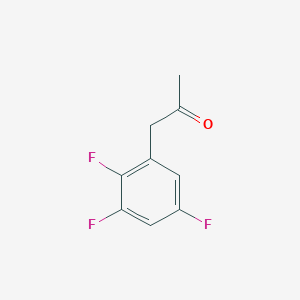
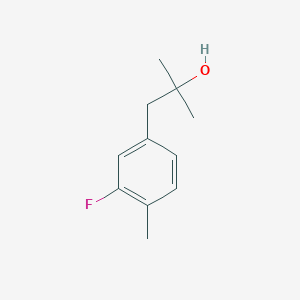
![2-[3-Fluoro-4-(trifluoromethoxy)phenyl]pyridine](/img/structure/B8000633.png)
